molecular formula C15H12FN B13318769 5-fluoro-2-(4-methylphenyl)-1H-indole

5-fluoro-2-(4-methylphenyl)-1H-indole

Cat. No.: B13318769
M. Wt: 225.26 g/mol
InChI Key: QYJKANJPJHCVNJ-UHFFFAOYSA-N
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Description

5-fluoro-2-(4-methylphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a fluorine atom and a methylphenyl group to the indole structure enhances its chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-methylphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylboronic acid and 5-fluoroindole.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-methylphenylboronic acid reacts with 5-fluoroindole in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Suzuki Coupling: The Suzuki coupling reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

    Automated Purification Systems: Industrial purification methods may include automated systems for column chromatography or recrystallization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(4-methylphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the indole ring, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indoles.

Scientific Research Applications

5-fluoro-2-(4-methylphenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less bioactive.

    2-(4-methylphenyl)-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and metabolic stability.

    Methylphenyl Group: The addition of the 4-methylphenyl group increases the compound’s hydrophobicity, which can influence its interaction with biological membranes and proteins.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

5-fluoro-2-(4-methylphenyl)-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3

InChI Key

QYJKANJPJHCVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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